Cas no 477512-02-0 (3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide)

3-(5-Chlorothiophene-2-amido)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a 5-chlorothiophene-2-amido group and a carboxamide functionality. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chlorothiophene moiety enhances electrophilic reactivity, while the benzofuran scaffold contributes to structural rigidity and potential bioactivity. The compound’s well-defined synthetic pathway allows for high purity and reproducibility, essential for applications in drug discovery and material science. Its dual functional groups offer versatility for further derivatization, enabling the development of targeted molecules with tailored properties. Suitable for research use under controlled conditions.
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide structure
477512-02-0 structure
Product name:3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
CAS No:477512-02-0
MF:C14H9ClN2O3S
MW:320.750860929489
CID:3252099
PubChem ID:4156195

3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-BENZOFURANCARBOXAMIDE, 3-[[(5-CHLORO-2-THIENYL)CARBONYL]AMINO]-
    • 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
    • AKOS024600936
    • SR-01000446082-1
    • F0834-0968
    • 477512-02-0
    • SR-01000446082
    • 3-[(5-chlorothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide
    • 3-(5-chlorothiophene-2-carboxamido)benzofuran-2-carboxamide
    • AB00672677-01
    • Inchi: InChI=1S/C14H9ClN2O3S/c15-10-6-5-9(21-10)14(19)17-11-7-3-1-2-4-8(7)20-12(11)13(16)18/h1-6H,(H2,16,18)(H,17,19)
    • InChI Key: GFDAIJMZWHSFSW-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 320.0022410Da
  • Monoisotopic Mass: 320.0022410Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 3.9

3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0834-0968-100mg
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
477512-02-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0834-0968-5μmol
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
477512-02-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0834-0968-75mg
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
477512-02-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0834-0968-10mg
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
477512-02-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0834-0968-3mg
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
477512-02-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0834-0968-50mg
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
477512-02-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0834-0968-10μmol
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
477512-02-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0834-0968-20mg
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
477512-02-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0834-0968-2mg
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
477512-02-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0834-0968-30mg
3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide
477512-02-0 90%+
30mg
$119.0 2023-05-17

Additional information on 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide

3-(5-Chlorothiophene-2-amido)-1-benzofuran-2-carboxamide: A Comprehensive Overview

3-(5-Chlorothiophene-2-amido)-1-benzofuran-2-carboxamide (CAS No. 477512-02-0) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique combination of a benzofuran moiety and a thiophene derivative, exhibits intriguing properties that make it a promising candidate for various applications.

The benzofuran core of this compound is a bicyclic aromatic system composed of a benzene ring fused to a furan ring. This structure contributes to the compound's stability and aromaticity, which are essential for its reactivity in chemical reactions. The thiophene group, on the other hand, introduces sulfur into the molecule, enhancing its electronic properties and making it suitable for applications in optoelectronics and sensor technologies.

Recent studies have focused on the synthesis and characterization of 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide. Researchers have employed various methodologies to optimize its synthesis, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the yield but also enabled the exploration of its potential in drug discovery.

In terms of pharmacological applications, this compound has shown promise as a potential lead molecule for anti-cancer therapies. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). The chlorothiophene substituent plays a crucial role in modulating the compound's bioavailability and selectivity, making it a valuable tool in medicinal chemistry.

Beyond pharmacology, 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide has also been investigated for its electronic properties. Its ability to act as a charge transport material in organic light-emitting diodes (OLEDs) has been explored, with researchers reporting enhanced device efficiency when this compound is incorporated into OLED architectures.

The benzofuran moiety's conjugation with the thiophene group facilitates efficient electron delocalization, which is critical for achieving high charge carrier mobility. This property makes the compound an attractive candidate for next-generation electronic devices, including flexible electronics and sensors.

Recent advancements in computational chemistry have further elucidated the molecular interactions of this compound. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, paving the way for rational design of analogs with improved properties.

In conclusion, 3-(5-chlorothiophene-2-amido)-1-benzofuran-2-carboxamide (CAS No. 477512-02-0) stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent research findings, underscores its potential as a valuable asset in both medicinal and materials science research.

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